molecular formula C15H18N2O4S B2572615 N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1706216-43-4

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Cat. No. B2572615
M. Wt: 322.38
InChI Key: JRWOPBGPNLXWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide, also known as FMME, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pharmacological Activities of Furanyl Compounds

A study on novel furanyl derivatives from the red seaweed Gracilaria opuntia identified compounds with significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds, including methoxycyclooctyl benzofuran and tetrahydro-1H-xanthenyl methoxy methylfuran skeletons, displayed inhibitory activities comparable to non-steroidal anti-inflammatory drugs (NSAIDs) and synthetic antioxidants. They also showed significant anti-diabetic properties and angiotensin-converting enzyme-I (ACE-I) inhibitory activity, highlighting their potential in pharmacological applications (Makkar & Chakraborty, 2018).

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide has been utilized as an effective bidentate ligand in copper-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various amines, demonstrating the ligand's utility in synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Enhancement of Solar Cell Performance

Furanyl derivatives, when used as conjugated linkers in phenothiazine-based dye-sensitized solar cells, have shown to improve solar energy-to-electricity conversion efficiency. A specific derivative with furan as a conjugated linker achieved a conversion efficiency of 6.58%, marking a significant improvement over reference cells (Kim et al., 2011).

Biobased Polyester Synthesis

2,5-Bis(hydroxymethyl)furan, a biobased diol, has been polymerized with various diacid ethyl esters using Candida antarctica Lipase B, resulting in novel biobased furan polyesters. These polyesters, with their unique chemical structures and physical properties, offer a sustainable alternative in polyester synthesis (Jiang et al., 2014).

Enzymatic Oxidation for Polymer Production

Furan-2,5-dicarboxylic acid (FDCA), a valuable biobased platform chemical, can be synthesized from 5-hydroxymethylfurfural (HMF) through enzymatic oxidation. An FAD-dependent enzyme capable of converting HMF to FDCA with high yield at ambient conditions has been identified, highlighting an efficient route for FDCA production, a precursor for biopolymer materials (Dijkman, Groothuis, & Fraaije, 2014).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWOPBGPNLXWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

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